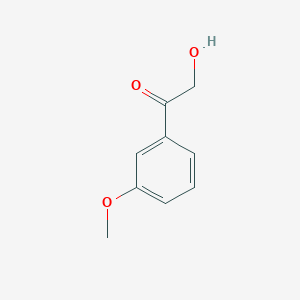

2-Hydroxy-1-(3-methoxyphenyl)ethan-1-one

描述

Context and Significance of α-Hydroxyketones in Organic Chemistry

α-Hydroxyketones, also known as acyloins, are a class of organic compounds characterized by a hydroxyl group (-OH) on the carbon atom immediately adjacent (the alpha position) to a ketone carbonyl group (>C=O). This arrangement of functional groups imparts unique chemical reactivity, making them highly valuable in synthetic organic chemistry.

The significance of α-hydroxyketones stems from their role as versatile synthetic intermediates. They serve as crucial building blocks for the synthesis of a wide array of more complex molecules and heterocyclic compounds. researchgate.netrsc.org Their development is an important focus in the pharmaceutical industry, as the α-hydroxyketone structural unit is found in numerous biologically active compounds and natural products, including some antidepressants and antitumor antibiotics. nih.gov

Several catalytic strategies exist for the synthesis of α-hydroxyketones, including the α-oxidation of ketones or their enolate derivatives, the mono-oxidation of diols, and biocatalytic versions of the benzoin (B196080) condensation. researchgate.netnih.gov The development of enantioselective methods is particularly important, as chiral α-hydroxyketones are valuable precursors for fine chemicals and pharmaceuticals. researchgate.net The functional group is also known to participate in characteristic reactions, such as the acyloin rearrangement, further expanding its synthetic utility. researchgate.net

Overview of Structurally Related Phenolic Ethanones and Their Academic Relevance

2-Hydroxy-1-(3-methoxyphenyl)ethan-1-one is a member of the larger family of phenolic ethanones, which are acetophenone (B1666503) derivatives bearing one or more hydroxyl groups on the aromatic ring. This class of compounds is widespread in nature and has been the subject of extensive academic research due to the diverse biological activities exhibited by its members. mdpi.comresearchgate.net Many naturally occurring and synthetic hydroxyacetophenones display antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. researchgate.netacgpubs.orgregimenlab.com

The specific placement of hydroxyl and methoxy (B1213986) groups on the phenyl ring dramatically influences the compound's chemical properties and biological relevance. Several structural isomers of the title compound are well-documented and serve as important reference points for its potential utility. For instance, 1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone, is a key starting material in the synthesis of the antipsychotic drug Iloperidone. The study of these related molecules provides a framework for understanding the potential applications of lesser-studied isomers.

| Compound Name | CAS Number | Structure | Academic Relevance |

|---|---|---|---|

| 1-(2-Hydroxy-3-methoxyphenyl)ethanone | 703-98-0 | ortho-acetovanillone | An intermediate used in the synthesis of flavones with potent antipicornavirus activity. lookchem.com |

| 1-(3-Hydroxy-4-methoxyphenyl)ethanone | 6100-74-9 | isoacetovanillone | Possesses analgesic activity and has been studied for its effects on gastrointestinal motility. acgpubs.org |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | 552-41-0 | Paeonol (B1678282) | A major active component isolated from Moutan Cortex with documented anti-inflammatory and analgesic effects. nist.gov |

| 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | 18256-48-9 | alpha-hydroxy-acetovanillone | A closely related α-hydroxyketone derivative of the pharmaceutically important acetovanillone. pharmaffiliates.com |

Research Landscape and Potential Areas of Investigation for this compound

The current research landscape for this compound is primarily confined to its listing in chemical supplier databases. These sources confirm its fundamental chemical identity.

Known Chemical Data:

CAS Number: 87428-52-2 evitachem.combldpharm.comatomaxchem.com

Molecular Formula: C₉H₁₀O₃ evitachem.com

Molecular Weight: 166.17 g/mol evitachem.com

Despite the scarcity of dedicated research articles, the compound's structure as both an α-hydroxyketone and a phenolic ethanone (B97240) suggests several promising avenues for future investigation:

Synthetic Utility: As an α-hydroxyketone, the molecule is a prime candidate to serve as a versatile building block in organic synthesis. google.com It could be employed as a precursor for more complex molecules, including substituted 2-amino-1-arylethanols or various heterocyclic systems, which are of interest in medicinal chemistry. rsc.orggoogle.com Its unique meta-methoxy substitution pattern could offer different reactivity and stereoselectivity compared to its ortho- and para-substituted cousins. researchgate.net

Biological Activity Screening: The phenolic acetophenone scaffold is strongly associated with a range of pharmacological activities. mdpi.comresearchgate.net Therefore, a logical area of investigation would be the systematic screening of this compound for various biological effects. Based on analogous structures, potential activities could include antioxidant, anti-inflammatory, or antimicrobial properties. acgpubs.orgregimenlab.com

Comparative Structure-Activity Relationship (SAR) Studies: A comprehensive study would involve the synthesis and characterization of this compound alongside its more researched isomers. By comparing their biological activities and chemical properties, researchers could elucidate critical structure-activity relationships. This would provide valuable insights into how the specific positioning of the methoxy group influences the molecule's function, contributing to the rational design of new therapeutic agents.

Scope and Objectives of the Research Outline

The objective of this article is to present a detailed and scientifically grounded overview of the chemical compound this compound. The scope is strictly focused on its chemical context and research potential, adhering to a professional and academic tone. This has been achieved by first establishing the fundamental importance of the α-hydroxyketone functional group in organic chemistry. Subsequently, the article provided essential context by exploring the academic relevance of structurally related phenolic ethanones, highlighting the significance of this compound class. Finally, it summarized the currently available data for the title compound and, based on its structural features, outlined promising and unexplored areas for future scientific investigation.

Structure

3D Structure

属性

CAS 编号 |

87428-52-2 |

|---|---|

分子式 |

C9H10O3 |

分子量 |

166.17 g/mol |

IUPAC 名称 |

2-hydroxy-1-(3-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H10O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,10H,6H2,1H3 |

InChI 键 |

FPRVEQAYURPPAI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)CO |

规范 SMILES |

COC1=CC=CC(=C1)C(=O)CO |

产品来源 |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 1 3 Methoxyphenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), methylene (B1212753), and hydroxyl protons. The aromatic region would display a complex pattern due to the 1,3-disubstitution on the benzene (B151609) ring. The methylene protons adjacent to the hydroxyl group and the carbonyl group would appear as a singlet, and the methoxy protons would also be a sharp singlet. The hydroxyl proton's chemical shift can be variable and its signal may be broad.

Expected ¹H NMR Peak Assignments:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-2) | 7.5 - 7.6 | t | 1H |

| Ar-H (H-4) | 7.1 - 7.2 | ddd | 1H |

| Ar-H (H-5) | 7.4 - 7.5 | t | 1H |

| Ar-H (H-6) | 7.3 - 7.4 | ddd | 1H |

| -OCH₃ | 3.8 - 3.9 | s | 3H |

| -CH₂- | 4.8 - 4.9 | s | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is anticipated to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon would be the most downfield signal. The aromatic carbons would appear in the typical range of ~110-160 ppm, with the carbon attached to the methoxy group and the carbon attached to the keto group showing distinct shifts. The methylene carbon and the methoxy carbon would appear in the upfield region.

Expected ¹³C NMR Peak Assignments:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 198 - 200 |

| C-1 (Ar) | 137 - 139 |

| C-2 (Ar) | 112 - 114 |

| C-3 (Ar) | 159 - 161 |

| C-4 (Ar) | 122 - 124 |

| C-5 (Ar) | 129 - 131 |

| C-6 (Ar) | 120 - 122 |

| -CH₂- | 65 - 68 |

While one-dimensional NMR provides essential information, two-dimensional NMR experiments would be necessary to confirm the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for confirming the coupling relationships between the aromatic protons. Cross-peaks would be expected between adjacent protons on the benzene ring (H-4 with H-5, H-5 with H-6), helping to definitively assign these signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. Expected correlations would include the aromatic protons to their respective aromatic carbons, the methylene protons to the methylene carbon, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations, which helps piece together the molecular structure. Key expected correlations would include:

The methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the aromatic C-1.

The aromatic proton H-2 to the carbonyl carbon (C=O) and C-6.

The methoxy protons (-OCH₃) to the aromatic C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key expected NOESY correlation would be between the methoxy group protons and the aromatic proton at the H-2 and H-4 positions, confirming their spatial relationship.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and deduce the structure.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For the molecular formula of 2-Hydroxy-1-(3-methoxyphenyl)ethan-1-one, C₉H₁₀O₃, the expected precise molecular mass can be calculated.

Calculated Precise Molecular Mass:

| Formula | Calculated Monoisotopic Mass (m/z) |

|---|

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner. The analysis of these fragments helps to confirm the structure. Aromatic ketones are known to undergo characteristic fragmentation patterns.

The expected fragmentation for this compound would likely involve:

Alpha-cleavage: The primary fragmentation would be the cleavage of the bond between the carbonyl group and the hydroxymethyl group, leading to two key fragments.

Loss of the hydroxymethyl radical (•CH₂OH): This would generate a stable 3-methoxybenzoyl cation.

Formation of the hydroxymethyl cation (+CH₂OH): This would leave a 3-methoxybenzoyl radical.

Further Fragmentation: The 3-methoxybenzoyl cation could further lose a molecule of carbon monoxide (CO) to form a 3-methoxyphenyl (B12655295) cation. Subsequent loss of a methyl radical from this ion is also possible.

Expected Key MS Fragmentation Peaks:

| m/z | Proposed Fragment Ion |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₂OH]⁺ |

| 107 | [M - CH₂OH - CO]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carbonyl, methoxy, and aromatic functionalities.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (alcohol) | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂-, -OCH₃) | C-H Stretch | 2950 - 2850 |

| Ketone (C=O) | C=O Stretch | 1685 - 1665 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methoxy (C-O) | C-O Stretch | 1250 - 1200 (asymmetric) |

| Alcohol (C-O) | C-O Stretch | 1150 - 1050 |

This theoretical analysis provides a comprehensive spectroscopic profile for this compound. Experimental verification would be required to confirm these predicted values and fully elucidate the nuanced structural details of the compound.

Vibrational Analysis of Characteristic Functional Groups (e.g., hydroxyl, carbonyl, aromatic)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the analysis focuses on the hydroxyl (O-H), carbonyl (C=O), and aromatic ring vibrations.

Hydroxyl (O-H) Group: The O-H stretching vibration is highly sensitive to its environment, particularly hydrogen bonding. In related hydroxyacetophenone compounds, a broad absorption band is typically observed in the region of 3500–3200 cm⁻¹, which is indicative of hydrogen-bonded hydroxyl groups. mdpi.com For 3-hydroxyacetophenone, the O-H stretching band is calculated to be around 3528 cm⁻¹. researchgate.net The in-plane O-H deformation is expected near 1400 ± 40 cm⁻¹, while the out-of-plane deformation is found at lower wavenumbers, around 800 cm⁻¹. researchgate.net

Carbonyl (C=O) Group: The carbonyl stretching vibration is a strong, sharp band in the IR spectrum. For acetophenone (B1666503) and its derivatives, this band typically appears in the 1700-1650 cm⁻¹ range. In 3-hydroxyacetophenone, the C=O stretch is observed around 1684 cm⁻¹. researchgate.net Its precise position can be influenced by conjugation with the aromatic ring and participation in hydrogen bonding. When the carbonyl group is involved in an intramolecular hydrogen bond, the stretching frequency can shift to a lower wavenumber, such as 1668 cm⁻¹. researchgate.net

Aromatic System: The phenyl ring exhibits several characteristic vibrations. The C-H stretching vibrations typically occur in the 3100–3000 cm⁻¹ region. researchgate.netresearchgate.net The aromatic C=C ring stretching vibrations give rise to a series of bands, often found near 1600, 1580, 1490, and 1440 cm⁻¹. researchgate.netresearchgate.net The relative intensities of the bands around 1600 cm⁻¹ and 1580 cm⁻¹ can provide information about the nature of the substituent on the ring. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3500 - 3200 | mdpi.com |

| Hydroxyl | O-H In-plane bend | ~1400 | researchgate.net |

| Carbonyl | C=O Stretch | 1680 - 1650 | researchgate.netresearchgate.net |

| Aromatic | C-H Stretch | 3100 - 3000 | researchgate.net |

| Aromatic | C=C Ring Stretch | 1600, 1580, 1490, 1440 | researchgate.netresearchgate.net |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in defining the molecular conformation and solid-state packing of hydroxyacetophenone derivatives. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.

Studies on ortho-hydroxy acetophenones reveal the common formation of a six-membered intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom. researchgate.netnih.gov This type of interaction, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), is particularly strong and contributes to the planarity of the molecule. researchgate.netnih.gov The energy of such bonds can range from 8.2 to 23.6 kcal/mol. nih.gov

In the case of this compound, where the hydroxyl group is on the α-carbon rather than the aromatic ring, intramolecular hydrogen bonding would form a five-membered ring between the hydroxyl proton and the carbonyl oxygen. While structurally different from the RAHB in ortho-isomers, this interaction is still a key factor in stabilizing a specific molecular conformation.

Intermolecular hydrogen bonds are crucial for building supramolecular structures in the solid state. In the crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone, molecules form inversion-symmetric dimers through strong O-H···O hydrogen bonds between the phenolic hydroxyl group and the carbonyl oxygen of a neighboring molecule. researchgate.net These primary interactions are often supported by weaker C-H···O hydrogen bonds, which further stabilize the crystal packing. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular conformation and packing.

Determination of Crystal Structure and Molecular Conformation

Packing Diagrams and Intermolecular Interactions in the Crystalline Lattice

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. Crystal engineering studies of acetophenone derivatives show that weak interactions such as C-H···O, C-H···π, and π···π stacking are fundamental in the formation of their supramolecular assemblies. researchgate.netrsc.org

In the structure of 2-chloro-1-(3-hydroxyphenyl)ethanone, the primary O-H···O hydrogen bonds create dimers, which are the main supramolecular motif. researchgate.net These dimers are then connected into layers by weaker C-H···O and other interactions. researchgate.net A Hirshfeld surface analysis of this compound revealed the relative contributions of various intermolecular contacts, with H···H (26.6%), H···O (23.7%), and H···Cl (21.2%) interactions being the most significant. researchgate.net For this compound, it is expected that strong O-H···O hydrogen bonds will direct the primary assembly, likely forming chains or dimers, which are then packed into a three-dimensional architecture stabilized by weaker C-H···O, C-H···π, and π···π interactions involving the methoxyphenyl group. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a chiral center at the α-carbon (the carbon atom bearing the hydroxyl group) means that this compound can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comresearchgate.net

For High-Performance Liquid Chromatography (HPLC) , polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including ketones. phenomenex.comnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing selectivity and resolution. csfarmacie.cz

For Gas Chromatography (GC) , which is suitable for volatile and thermally stable compounds, derivatized cyclodextrins are the most common type of CSP. chromatographyonline.comgcms.cz These cyclic oligosaccharides create a chiral cavity into which one enantiomer fits better than the other, a process known as inclusion complexing. chromatographyonline.compharmaknowledgeforum.com The specific derivative of the cyclodextrin (B1172386) (e.g., permethylated, trifluoroacetylated) determines the selectivity for different classes of compounds, including chiral ketones. chromatographyonline.comgcms.cz

Table 2: Common Chiral Stationary Phases for Separation of Ketones

| Technique | CSP Type | Common Examples | Separation Principle | Reference |

|---|---|---|---|---|

| HPLC | Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | nih.gov |

| HPLC | Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Inclusion, hydrogen bonding, ionic interactions | csfarmacie.cz |

| GC | Cyclodextrin-based | Permethylated β-cyclodextrin | Inclusion complexing, hydrogen bonding | chromatographyonline.compharmaknowledgeforum.com |

| GC | Amino Acid Derivatives | Chirasil-Val | Hydrogen bonding, dipole-dipole interactions | pharmaknowledgeforum.com |

Computational and Theoretical Studies of 2 Hydroxy 1 3 Methoxyphenyl Ethan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the properties of molecules, including their geometry, electronic distribution, and vibrational frequencies. nanobioletters.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the lowest energy conformation of the molecule. For 2-Hydroxy-1-(3-methoxyphenyl)ethan-1-one, this involves analyzing the rotational possibilities (conformers) around its single bonds, particularly the C-C bond connecting the ethanone (B97240) moiety to the phenyl ring and the C-O bond of the methoxy (B1213986) group.

Table 1: Typical Predicted Bond Lengths and Angles from DFT Studies on Analogous Acetophenones This table presents typical values for functional groups found in the target molecule, based on DFT calculations of structurally similar compounds. The exact values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Value Range |

| Bond Lengths | C=O (carbonyl) | 1.22 - 1.25 Å |

| C-O (methoxy) | 1.35 - 1.37 Å | |

| C-C (aromatic) | 1.39 - 1.42 Å | |

| C-C (ring-carbonyl) | 1.48 - 1.51 Å | |

| Bond Angles | C-C-O (carbonyl) | 118° - 122° |

| C-O-C (methoxy) | 117° - 120° |

Electronic Properties: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across the molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map is expected to show negative potential (typically colored red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) is expected around the hydroxyl hydrogen atom, marking it as a potential site for nucleophilic attack.

Table 2: Representative FMO Properties from DFT Studies on Structurally Related Compounds This table illustrates the kind of data obtained from FMO analysis. Values are based on published studies of molecules containing similar functional groups.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Hydroxy-methoxy-benzylidene derivative | -6.11 | -1.57 | 4.54 | nih.gov |

| Chalcone (B49325) derivative | -6.18 | -2.43 | 3.75 | |

| 4H-pyran derivative | -6.84 | -2.63 | 4.21 | materialsciencejournal.org |

Prediction and Assignment of Vibrational Frequencies

DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is characteristic of the bonds involved. By comparing the calculated frequencies with experimental spectra, a precise assignment of the spectral bands can be made. nanobioletters.com This analysis confirms the presence of key functional groups. For this compound, characteristic vibrations for the O-H, C=O, C-O, and aromatic C-H bonds are expected.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups Based on DFT studies of analogous molecules and general spectroscopic data. Wavenumbers are in cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretching | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |

| C-H stretching | Aromatic | 3000 - 3100 | Medium |

| C-H stretching | Aliphatic (-CH₂) | 2850 - 3000 | Medium |

| C=O stretching | Ketone | 1680 - 1710 | Strong |

| C=C stretching | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O stretching | Aryl Ether & Alcohol | 1200 - 1300 | Strong |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. tjnpr.org This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Docking simulations place the ligand, this compound, into the active site of a target protein. The program then calculates the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. A more negative score typically indicates a stronger, more favorable binding interaction. mdpi.com These simulations can explore various binding poses, identifying the most energetically favorable one. This helps in understanding how the molecule might exert a biological effect, for instance, by inhibiting an enzyme.

Beyond predicting binding affinity, docking analysis reveals the specific non-covalent interactions between the ligand and the amino acid residues of the protein. The functional groups on this compound allow for a range of interactions:

Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These can form strong interactions with polar amino acid residues.

Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with the aromatic side chains of residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrophobic Interactions: The methoxy group and the phenyl ring can form hydrophobic interactions with nonpolar residues in the binding pocket.

Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent and selective molecules in the future.

Table 4: Potential Molecular Interactions and Associated Amino Acid Residues

| Interaction Type | Ligand Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Carbonyl (C=O) | Histidine (His), Lysine (Lys), Arginine (Arg), Serine (Ser) |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic Interactions | Phenyl Ring, Methoxy (-OCH₃) | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

Advanced Computational Analyses

Advanced computational analyses provide profound insights into the molecular properties and behavior of chemical compounds. For this compound, these methods, including the calculation of quantum chemical descriptors, reactivity indices, and molecular dynamics simulations, are crucial for understanding its electronic structure, reactivity, and dynamic behavior at an atomic level.

Quantum chemical descriptors are numerical values derived from the symbolic representation of a molecule, which quantify its chemical information. bigchem.eumedium.com These descriptors, calculated using methods like Density Functional Theory (DFT), are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) and understanding molecular reactivity. nih.govresearchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netucsb.edu The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net

While the theoretical framework for these calculations is well-established, a specific computational study detailing the quantum chemical descriptors and reactivity indices for this compound has not been identified in the surveyed scientific literature. Therefore, specific values for its HOMO-LUMO gap, electronegativity, chemical hardness, and other related indices are not available.

Interactive Data Table: Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Value |

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. numberanalytics.comazolifesciences.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as a solvent or a biological receptor. numberanalytics.comiaanalysis.com

In the context of drug discovery and development, MD simulations are a powerful tool. nih.gov They are used to investigate protein-ligand interactions, predict binding affinities, study the folding and conformational changes of proteins, and examine the behavior of molecules within biological membranes. numberanalytics.comiaanalysis.com This technique allows researchers to understand how a molecule like this compound might behave in a biological system, revealing its flexibility and potential binding modes with target proteins. iaanalysis.commdpi.com

Despite the utility of this method, a review of the available scientific literature did not yield any studies that have specifically applied molecular dynamics simulations to investigate the dynamic behavior of this compound. Such a study would provide valuable insights into its conformational landscape and interactions at the molecular level.

Chemical Reactivity and Derivatization Strategies for 2 Hydroxy 1 3 Methoxyphenyl Ethan 1 One

The chemical reactivity of 2-Hydroxy-1-(3-methoxyphenyl)ethan-1-one is characterized by the interplay of its three primary functional groups: the carbonyl group (ketone), the secondary hydroxyl group, and the substituted aromatic ring. This structure allows for a diverse range of chemical transformations, providing pathways to synthesize a variety of derivatives. Derivatization strategies can selectively target each of these functional moieties to create novel compounds with modified properties.

Exploration of Biological Mechanisms and Structure Activity Relationships Sar of 2 Hydroxy 1 3 Methoxyphenyl Ethan 1 One and Its Derivatives

In Vitro Studies on Enzyme Modulation and Inhibition

α-Glucosidase Inhibitory Activity

α-Glucosidase, an enzyme crucial for carbohydrate digestion, has been a key target in the management of type 2 diabetes. The inhibition of this enzyme can delay the absorption of glucose, thereby mitigating postprandial hyperglycemia. While direct studies on the α-glucosidase inhibitory activity of 2-Hydroxy-1-(3-methoxyphenyl)ethan-1-one are not extensively documented, research on related hydroxyacetophenone derivatives provides valuable insights into their potential as α-glucosidase inhibitors.

A study on 2-hydroxy-5-methyl-3-nitroacetophone demonstrated a moderate inhibitory effect against α-glucosidase. nih.gov However, the introduction of phenylsulfonyl substitutions to this scaffold resulted in derivatives with significantly enhanced and varied activity. nih.gov This suggests that the core hydroxyacetophenone structure can be a foundation for developing potent α-glucosidase inhibitors. The structure-activity relationship (SAR) analysis of these derivatives revealed that the position of substituents on the phenylsulfonyl ring plays a critical role in their inhibitory potency. For instance, derivatives with a 2-(fluorophenyl)sulfonyl substitution were found to be the most active against α-glucosidase compared to those with 3-fluoro- and 4-(fluorophenyl)sulfonyl substitutions. nih.gov

Furthermore, research on other acetophenone (B1666503) derivatives has shown that specific substitutions can lead to highly potent α-glucosidase inhibitors. For example, certain benzonate derivatives of acetophenone have displayed IC50 values in the low micromolar range, significantly more potent than the standard drug acarbose. The most effective of these compounds was found to be a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.

The following table summarizes the α-glucosidase inhibitory activity of selected acetophenone derivatives, illustrating the impact of structural modifications on their potency.

| Compound | Substitution Pattern | IC50 (µM) |

| 2-hydroxy-5-methyl-3-nitroacetophone | - | 8.2 ± 0.015 |

| 2-(2-fluorophenyl)sulfonyl derivative of 5-chloro-2-hydroxy-3-nitroacetophenone | 5-Chloro, 2-fluorophenylsulfonyl | 4.2 ± 0.054 |

| Benzonate derivative 7u | Varies | 1.68 |

| Acarbose (Standard) | - | Varies by study |

Data sourced from multiple studies and presented for comparative purposes.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain. Selective inhibition of COX-2 over its isoform, COX-1, is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.govbrieflands.com The potential for this compound and its derivatives to act as COX-2 inhibitors can be inferred from studies on various acetophenone and related structures.

The general structure of many selective COX-2 inhibitors features a central ring system with vicinal diaryl substitutions. nih.gov One of these aryl rings often bears a SO2Me or a similar pharmacophore that can fit into a specific hydrophobic side pocket of the COX-2 active site, a feature not present in COX-1. nih.govbrieflands.com While this compound does not possess this classic diaryl arrangement, the principles of substitution on the phenyl ring are still relevant to its potential interaction with the COX-2 enzyme.

Structure-activity relationship studies of various classes of COX-2 inhibitors have highlighted the importance of the nature and position of substituents on the phenyl rings. For instance, in a series of 2,3-diaryl-1,3-thiazolidine-4-ones, the presence of a COX-2 SO2Me pharmacophore at the para-position of one phenyl ring was crucial for activity. nih.gov The inhibitory potency and selectivity were further influenced by the substituents on the other phenyl ring. nih.gov Similarly, for 1,3-diarylprop-2-en-1-one (chalcone) derivatives, the placement of a SO2Me group on the C-1 phenyl ring resulted in better COX-2 inhibitory potency and selectivity. nih.gov

Matrix Metalloproteinase-9 (MMP-9) Expression Regulation and Activity Inhibition

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Its overexpression is associated with various pathological processes, including tumor invasion and metastasis. The regulation of MMP-9 expression and the inhibition of its activity are therefore important therapeutic targets.

A study on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a derivative of a compound isolated from seahorse, demonstrated potent inhibitory effects on MMP-9. This compound, structurally similar to this compound, was shown to suppress the activity of MMP-9 in phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced HT1080 human fibrosarcoma cells in a dose-dependent manner. Gelatin zymography analysis revealed that this compound effectively reduced the gelatinolytic activity of MMP-9. Furthermore, Western blot analysis confirmed that the expression of the MMP-9 protein was also inhibited.

The inhibitory mechanism of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone on MMP-9 was further elucidated through molecular docking studies. The results indicated that the compound interacts with key amino acid residues in the active site of MMP-9, specifically TYR245 and HIS226, through hydrogen bonding and Pi-Pi stacking interactions. This binding prevents the substrate from accessing the catalytic zinc ion, thereby inhibiting the enzyme's activity.

The following table summarizes the effect of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone on MMP-9 activity and expression.

| Concentration (µM) | MMP-9 Activity Inhibition | MMP-9 Expression Inhibition |

| 10 | Observed | Observed |

| 20 | Increased | Increased |

| 50 | Significant | Significant |

| 100 | Strong | Strong |

Qualitative representation of dose-dependent inhibition.

These findings suggest that the hydroxy-methoxyphenyl ethanone (B97240) scaffold is a promising template for the design of MMP-9 inhibitors. The presence and position of the hydroxyl and methoxy (B1213986) groups, as well as the addition of other substituents like bromine, are likely to be key determinants of the inhibitory potency and selectivity.

NAD(P)H Oxidase Inhibition (based on related acetophenones)

NAD(P)H oxidases are a family of enzymes that generate reactive oxygen species (ROS) and are implicated in various physiological and pathological processes. The inhibition of NAD(P)H oxidase is a potential therapeutic strategy for conditions associated with oxidative stress. Apocynin (4-hydroxy-3-methoxyacetophenone), a compound structurally very similar to this compound, is a well-known inhibitor of NAD(P)H oxidase. nih.gov

Apocynin is thought to act by preventing the assembly of the functional NAD(P)H oxidase complex. nih.gov In stimulated endothelial cells, apocynin is converted by peroxidases and ROS into a symmetrical dimer. nih.gov This dimeric form is believed to be the active inhibitor that prevents the translocation of cytosolic subunits, such as p47phox and p67phox, to the cell membrane, which is a crucial step in the activation of the enzyme. nih.gov

The structure-activity relationship of apocynin and its analogs as NAD(P)H oxidase inhibitors has been investigated. A study involving ortho-methoxy-substituted catechols, with variations in the substituent at the para position relative to the hydroxyl group, provided key insights. The study categorized the compounds into two series: those with electron-withdrawing groups (MC-W) and those with electron-donating groups (MC-D).

It was found that compounds with electron-withdrawing groups, such as apocynin, were more potent inhibitors of NAD(P)H oxidase compared to those with electron-donating groups. The radicals generated from the oxidation of the MC-W compounds were able to oxidize glutathione (B108866) (GSH), a critical cellular antioxidant. This reactivity with thiol groups is suggested to be a key chemical pathway in the mechanism of NAD(P)H oxidase inhibition by apocynin and related compounds.

The following table presents a comparison of the inhibitory effects of different ortho-methoxy-substituted catechols on NAD(P)H oxidase.

| Compound | Para-Substituent | Group | NAD(P)H Oxidase Inhibition |

| Apocynin | -COCH3 | MC-W | Potent |

| Vanillin (B372448) | -CHO | MC-W | Potent |

| 4-Nitroguaiacol | -NO2 | MC-W | Potent |

| 4-Cyanoguaiacol | -CN | MC-W | Potent |

| 4-Methylguaiacol | -CH3 | MC-D | Weaker |

| 4-Ethylguaiacol | -C2H5 | MC-D | Weaker |

Data based on the classification and findings of the study on ortho-methoxy-substituted catechols.

Given the structural similarity of this compound to apocynin, it is plausible that it could also exhibit inhibitory activity against NAD(P)H oxidase, likely through a similar mechanism involving oxidative dimerization and interaction with sulfhydryl groups of the enzyme complex.

Investigations of Cellular Pathway Modulation

Regulation of NF-κB and MAPKs Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of a wide range of cellular processes, including inflammation, cell proliferation, and survival. The dysregulation of these pathways is implicated in numerous diseases, making them important targets for therapeutic intervention.

Research on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound with a similar core structure to this compound, has demonstrated its ability to modulate both the NF-κB and MAPK signaling pathways. In a study using HT1080 human fibrosarcoma cells, this compound was shown to inhibit the expression of MMP-9 by suppressing these key signaling cascades.

The MAPK family includes several key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. The study found that 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone significantly suppressed the phosphorylation of p38 and JNK in a dose-dependent manner, while having a less pronounced effect on ERK phosphorylation. Phosphorylation is a key step in the activation of these kinases, and its inhibition leads to the downregulation of their downstream targets, including transcription factors that regulate MMP-9 expression.

Furthermore, the study investigated the effect of the compound on the NF-κB pathway. NF-κB is typically held in an inactive state in the cytoplasm by its inhibitory protein, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and activate the transcription of target genes, including MMP-9. The research showed that 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone inhibited the phosphorylation of IκB and the subsequent nuclear translocation of the NF-κB p65 subunit.

The following table summarizes the effects of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone on key components of the MAPK and NF-κB signaling pathways.

| Signaling Molecule | Effect of Compound |

| p-p38 (phosphorylated p38) | Significantly suppressed |

| p-JNK (phosphorylated JNK) | Significantly suppressed |

| p-ERK (phosphorylated ERK) | Less significant suppression |

| p-IκB (phosphorylated IκB) | Inhibited |

| Nuclear NF-κB p65 | Reduced translocation |

These findings strongly suggest that the hydroxy-methoxyphenyl ethanone scaffold can effectively target and inhibit pro-inflammatory and pro-metastatic signaling pathways. The specific substitution pattern on the phenyl ring likely influences the potency and selectivity of this inhibition. Therefore, this compound and its derivatives are promising candidates for further investigation as modulators of NF-κB and MAPK signaling.

Influence on Cellular Proliferation and Migration in In Vitro Cancer Models

Derivatives of this compound, particularly within the chalcone (B49325) family, have demonstrated notable effects on the proliferation and migration of cancer cells in laboratory settings. Chalcones, which feature a three-carbon α,β-unsaturated carbonyl system, are recognized for their potential as anticancer agents. Their biological activity is often attributed to this reactive keto-enone group.

One area of investigation has been the impact of these compounds on metastatic activity in colorectal cancer cells. For instance, the chalcone derivative 3-phenyl-1-(2,4,6-tris(methoxymethoxy)phenyl)prop-2-yn-1-one (KB-34) was shown to inhibit the migration, invasion, and proliferation of HT-29 and SW620 colorectal cancer cells that were stimulated by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov This inhibition was linked to the suppression of NF-κB activation, a key regulator of inflammatory and survival pathways often dysregulated in cancer. nih.gov

Furthermore, studies on pyrimido[4,5-c]quinolin-1(2H)-one derivatives, which can be conceptually related to the core structure, have highlighted the importance of methoxy substituents in modulating antimigratory and cytotoxic activities. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions, as well as 3,4,5-trimethoxy substitutions on the 2-arylpyrimido group, significantly enhanced the antimigratory activity in breast cancer cell lines. researchgate.net This suggests that the position and number of methoxy groups are critical determinants of the anticancer effects of these compounds.

The inhibition of cellular proliferation is a key characteristic of many potential anticancer treatments. While rapid cell division is a hallmark of primary tumors, a reduction in proliferation may be crucial for the survival and dissemination of cancer cells during metastasis. nih.gov Research has shown that some compounds can induce a switch from a proliferative to a more migratory and invasive phenotype, a process often associated with the epithelial-to-mesenchymal transition (EMT). nih.gov

Chalcone derivatives have also been found to induce cell cycle arrest. For example, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one was observed to cause cell cycle arrest at the G0/G1 phase in cancer cells. researchgate.net This effect on the cell cycle is a common mechanism by which anticancer agents halt the uncontrolled proliferation of tumor cells. The cytotoxic effects of various chalcones have been demonstrated against a range of cancer cell lines, including HeLa, Raji, T47D, and MCF-7. researchgate.net

Table 1: Effects of this compound Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Effect |

|---|---|---|

| 3-phenyl-1-(2,4,6-tris(methoxymethoxy)phenyl)prop-2-yn-1-one (KB-34) | HT-29, SW620 (Colorectal) | Inhibition of migration, invasion, and proliferation |

| Pyrimido[4,5-c]quinolin-1(2H)-ones with methoxy substitutions | Breast Cancer Cell Lines | Enhanced antimigratory activity |

| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one | General Cancer Cells | Induction of G0/G1 cell cycle arrest |

| para hydroxy meta methoxy chalcone (pHmMC) | HeLa, Raji, T47D, MCF-7 | Cytotoxic activity |

Antimicrobial Activity Studies

Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, E. coli, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa)

Derivatives of this compound have been investigated for their potential as antimicrobial agents against a spectrum of both Gram-positive and Gram-negative bacteria. The presence of the chalcone backbone in many of these derivatives is believed to be a key contributor to their biological activity. nih.gov

Studies have shown that certain chalcone derivatives exhibit significant antibacterial properties. For instance, a paeonol (B1678282) derivative, 3-hydroxy-1-(2-hydroxy-4-methoxyphenyl)-3-(2'-bromophenyl)-1-acetone, demonstrated a minimum inhibitory concentration (MIC) of 0.06 g/L against Staphylococcus aureus. nyxxb.cn In another study, some N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety showed good antimicrobial activity against Staphylococcus aureus. researchgate.net

The antibacterial efficacy of these compounds can vary depending on the bacterial strain. Gram-negative bacteria like E. coli are often less susceptible to antimicrobial agents than Gram-positive bacteria due to the presence of an outer membrane. mdpi.com However, some derivatives have shown activity against E. coli. For example, chelidonine, sanguinarine, and chelerythrine, which are structurally complex alkaloids but share some phenolic features, have demonstrated inhibitory effects against E. coli. researchgate.net

The antibacterial activity of these compounds has also been evaluated against other clinically relevant strains. Clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, and Bacillus subtilis have been used to test the efficacy of plant extracts containing related phenolic compounds. walisongo.ac.id The minimum bactericidal concentration (MBC) for extracts of Alstonia boonei, which contains such compounds, ranged from 12.5 to 50 mg/mL against these bacteria, with the exception of B. subtilis. walisongo.ac.id

It's important to note that the antimicrobial activity can be influenced by various structural modifications to the parent compound. The introduction of different substituents can modulate the potency and spectrum of activity. For example, some quinoxaline (B1680401) derivatives have been synthesized and tested for their antimicrobial properties, showing a broad spectrum of activity. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Compound/Derivative | Observed Activity (MIC/MBC) |

|---|---|---|

| Staphylococcus aureus | 3-hydroxy-1-(2-hydroxy-4-methoxyphenyl)-3-(2'-bromophenyl)-1-acetone | MIC: 0.06 g/L |

| Staphylococcus aureus | N-substituted-β-amino acid derivatives with 2-hydroxyphenyl moiety | Good antimicrobial activity |

| E. coli | Chelidonine, sanguinarine, chelerythrine | Inhibitory effects |

| Pseudomonas aeruginosa | Alstonia boonei extracts | MBC: 12.5 to 50 mg/mL |

| Klebsiella pneumoniae | Alstonia boonei extracts | MBC: 12.5 to 50 mg/mL |

| Bacillus subtilis | Alstonia boonei extracts | Variable |

Antifungal Properties

In addition to antibacterial activity, derivatives of this compound have been explored for their potential antifungal properties. The structural features that confer antibacterial activity can often be relevant for antifungal efficacy as well.

Research has shown that certain paeonol derivatives possess antifungal activity. For example, 3-hydroxy-1-(2-hydroxy-4-methoxyphenyl)-3-(2'-bromophenyl)-1-acetone exhibited minimum inhibitory concentrations (MIC) of 0.36 g/L and 0.48 g/L against the plant pathogenic fungi Sclerotinia sclerotiorum and Botrytis cinerea, respectively. nyxxb.cn

Furthermore, some N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have demonstrated significant antifungal activity against Candida tenuis and Aspergillus niger. researchgate.net This suggests that the core structure, when appropriately modified, can be effective against a range of fungal pathogens.

It is worth noting that not all derivatives display broad-spectrum antifungal activity. For instance, a novel β-diketone complex, while showing other biological activities, did not exhibit any antifungal activity against Aspergillus niger. orientjchem.org This highlights the specificity of action and the importance of particular structural motifs for antifungal efficacy.

The investigation into the antifungal properties of these compounds is ongoing, with a focus on identifying the key structural elements required for potent and selective activity against various fungal species.

Structure-Activity Relationship (SAR) Elucidation

Correlating Substituent Effects and Stereochemistry with In Vitro Biological Responses

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural modifications, such as the type and position of substituents and the stereochemistry of the molecule, influence their in vitro biological responses.

For antimicrobial activity, the presence of a methoxy group in the A ring of certain compounds, like chelerythrine, has been suggested to enhance antibacterial efficacy. researchgate.net In the context of anticancer activity, the substitution pattern on the aromatic rings of chalcones plays a crucial role. For instance, in a series of trihydroxyflavones, the presence of an ortho-dihydroxy group in the B ring was found to be important for both antioxidant and anticancer activities. mdpi.com

The stereochemistry of the molecule can also be a critical determinant of biological activity. In a study of antimicrobial peptides, the stereochemistry of the C-terminal alcohol group was shown to be important for their action, reinforcing the idea that precise three-dimensional interactions are necessary for biological function. nih.gov

The electronic properties of the substituents also have a significant impact. In a series of 2-hydroxynaphthalene-1-carboxanilides, compounds with a trifluoromethyl group in the meta-anilide position and a calculated electron σ parameter for the anilide substituent higher than 0.59 were found to be effective antimicrobial agents. nih.gov This indicates that electron-withdrawing groups can enhance the biological activity of these compounds.

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. mdpi.com This technique is valuable in drug discovery for predicting the activity of new compounds and for designing novel molecules with improved potency and selectivity. mdpi.com

Ligand-based pharmacophore modeling is particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com This approach involves analyzing a set of known active and inactive molecules to derive a common pharmacophore model that distinguishes between them. mdpi.com The process typically starts with the 2D structures of these compounds, from which 3D conformers are generated. mdpi.com

The workflow for pharmacophore modeling generally involves several steps:

Generation of 3D conformers: Creating a diverse set of possible 3D structures for each molecule.

Pharmacophore feature identification: Identifying key chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

Model generation and validation: Developing pharmacophore models and validating their ability to discriminate between active and inactive compounds. researchgate.net

Once a reliable pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new potential hits. researchgate.net This virtual screening process can significantly reduce the time and cost associated with identifying new drug candidates. The identified hits can then be further evaluated using molecular docking and other computational methods before being synthesized and tested experimentally. researchgate.net

Potential Non Medicinal Applications of 2 Hydroxy 1 3 Methoxyphenyl Ethan 1 One in Chemical Research

Use as a Chemical Building Block for Complex Organic Synthesis

2-Hydroxy-1-(3-methoxyphenyl)ethan-1-one serves as a valuable precursor in the synthesis of more complex organic molecules, particularly heterocyclic compounds. Its structural framework is amenable to a variety of chemical transformations, allowing for the construction of elaborate molecular architectures.

One of the primary applications of 2-hydroxyacetophenones, including the 3-methoxy substituted variant, is in the synthesis of flavonoids and chromones. These classes of compounds are of significant interest due to their diverse biological activities. The synthesis of flavones can be achieved through the Claisen-Schmidt condensation of a 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde to form a chalcone (B49325), which then undergoes oxidative cyclization to yield the flavone (B191248) skeleton. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general reactivity of 2-hydroxyacetophenones is well-established in this context.

Similarly, chromones, another class of heterocyclic compounds, are often synthesized from 2-hydroxyphenyl ketones. The synthetic strategy can involve condensation with various reagents to construct the pyranone ring fused to the benzene (B151609) ring. The presence of the methoxy (B1213986) group on the phenyl ring of this compound can influence the reactivity and properties of the resulting chromone (B188151) derivatives, making it a useful building block for creating a library of substituted chromones for further investigation.

The following table outlines the potential synthetic transformations of this compound:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Claisen-Schmidt Condensation | Aromatic aldehyde, base (e.g., NaOH, KOH) | Chalcones |

| Algar-Flynn-Oyamada reaction | Hydrogen peroxide, base | Flavonols |

| Baker-Venkataraman Rearrangement | Acyl chloride, base, followed by acid-catalyzed cyclization | Chromones |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 3-formylchromones |

These reactions highlight the versatility of this compound as a starting material for generating a diverse range of complex organic molecules.

Application as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. While direct certification for this compound as a primary reference standard is not widely documented, its isomers and related compounds are available as reference materials from reputable suppliers like LGC Standards. lgcstandards.com This indicates a demand for such compounds in analytical applications, likely for quality control and research purposes.

Substituted acetophenones are often analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). scirp.orgsielc.comshimadzu.com In these analyses, a pure and well-characterized sample of the analyte, such as this compound, would be essential for:

Method Development and Validation: To optimize separation conditions and ensure the accuracy and precision of the analytical method.

Peak Identification: By comparing the retention time and/or mass spectrum of an unknown sample to that of the reference standard.

Quantitative Analysis: To create calibration curves for determining the concentration of the compound in a sample.

The NIST Chemistry WebBook provides gas chromatography data for isomers of this compound, further underscoring the relevance of this class of compounds in analytical separations. nist.govnist.gov Given the structural similarity to compounds used as analytical standards, it is highly probable that this compound is used as a reference standard in specialized research and industrial settings, particularly in the analysis of synthetic intermediates and related products.

The table below summarizes the analytical techniques where this compound could serve as a reference standard:

| Analytical Technique | Purpose of Reference Standard |

| High-Performance Liquid Chromatography (HPLC) | Retention time matching for identification, calibration for quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention index and mass spectrum matching for definitive identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Comparison of spectra for structural confirmation. |

| Infrared (IR) Spectroscopy | Comparison of vibrational spectra for functional group analysis. |

Potential in Materials Science (e.g., as a monomer or precursor for specialty chemicals)

The potential application of this compound in materials science is an emerging area of interest. Its phenolic hydroxyl group offers a reactive site for incorporation into polymer backbones, suggesting its potential as a monomer or a precursor for specialty chemicals used in polymer synthesis.

Furthermore, the hydroxyl group allows for its potential use in the synthesis of polyesters and epoxy resins. As a di-functional molecule (considering the reactivity of the hydroxyl group and the potential for the acetyl group to be modified or to participate in certain polymerization reactions), it could be used to create linear or cross-linked polymers with unique characteristics. For instance, it could be explored as a chain extender or a cross-linking agent in the synthesis of specialty polymers where properties like thermal stability, chemical resistance, and specific solubility are desired.

The development of functional polymers is a rapidly growing field, with a demand for novel monomers that can introduce specific functionalities into the polymer structure. rsc.orgsyngeneintl.com The presence of the ketone and methoxy groups in this compound makes it an interesting candidate for the synthesis of such functional polymers. These groups could potentially be modified post-polymerization to attach other chemical moieties, leading to materials with tailored properties for specific applications.

While still largely theoretical, the potential applications in materials science are summarized below:

| Potential Application Area | Role of this compound | Potential Benefit |

| Phenolic Resins | Functional monomer | Modified cross-linking, enhanced thermal or chemical properties. |

| Polyesters | Diol precursor (after reduction of the ketone) | Introduction of aromatic and ether linkages into the polymer backbone. |

| Epoxy Resins | Phenolic precursor | Creation of specialty epoxy resins with tailored properties. |

| Functional Polymers | Monomer with modifiable side groups | Development of polymers with specific functionalities for advanced applications. |

Further research is required to fully explore and realize the potential of this compound in the field of materials science.

Future Research Directions and Challenges

Development of More Efficient and Selective Synthetic Routes

Current synthetic methodologies for 2-Hydroxy-1-(3-methoxyphenyl)ethan-1-one, such as the acetylation of 3-methoxyphenol (B1666288) or Friedel-Crafts acylation, provide viable pathways to the molecule. evitachem.com However, the pursuit of more efficient and selective synthetic routes remains a critical challenge. Future research should focus on the development of novel catalytic systems that can improve reaction yields, reduce the generation of byproducts, and operate under milder, more environmentally benign conditions.

Key areas for exploration include:

Asymmetric Synthesis: The development of efficient methods for the enantiomerically enriched synthesis of α-hydroxy ketones is a significant focus in the pharmaceutical industry. ebi.ac.uk Biocatalytic strategies, which have shown promise for other α-hydroxy ketones, could be adapted for the asymmetric synthesis of this compound. ebi.ac.uk

Novel Catalysts: Research into new organocatalytic or metal-based catalytic systems could lead to more direct and atom-economical synthetic pathways. ebi.ac.uk For instance, ruthenium-catalyzed ketohydroxylation of olefins represents an innovative approach to α-hydroxy ketone synthesis. ebi.ac.uk

Process Optimization: A significant challenge on an industrial scale is the use of large volumes and high excesses of reagents in some current methods. google.com Future work should aim to develop processes that are more scalable and cost-effective, potentially avoiding the use of halogenated organic solvents. google.com

Application of Advanced Analytical Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. While standard analytical techniques have been employed, the application of more advanced methods can provide unprecedented insights.

Future analytical studies could involve:

Single-Crystal X-ray Diffraction: This technique can provide definitive information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 2D NMR can help in the unambiguous assignment of all proton and carbon signals, while specialized methods can be used to determine the absolute configuration of chiral derivatives. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry is crucial for confirming the exact mass and elemental composition of the compound and its derivatives. chemicalbook.com

These advanced techniques will be invaluable in elucidating reaction mechanisms and understanding the subtle structural features that govern the compound's chemical behavior.

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work offers a powerful paradigm for the rational design of new molecules with tailored properties. Density Functional Theory (DFT) and other computational methods can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which can then be validated experimentally. researchgate.net

An integrated approach would enable researchers to:

Predict Reactivity: Computational studies can identify the most likely sites for chemical reactions, guiding the design of synthetic pathways for new derivatives.

Screen for Biological Activity: Molecular docking and other computational tools can be used to predict the interaction of this compound derivatives with biological targets, prioritizing compounds for synthesis and experimental testing.

Understand Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data, leading to a more complete characterization of the molecule. researchgate.net

This integrated workflow will accelerate the discovery and development of new compounds based on the this compound scaffold.

Exploration of Novel Derivatization Pathways and Their Consequences on Chemical and Biological Profiles

This compound is a versatile building block for the synthesis of more complex molecules. ebi.ac.uk Its functional groups—the hydroxyl, ketone, and methoxy-substituted phenyl ring—offer multiple sites for chemical modification. evitachem.com

Future research should systematically explore novel derivatization pathways, including:

Reactions at the Hydroxyl and Ketone Groups: The compound can undergo oxidation, esterification, and condensation reactions. evitachem.com A thorough investigation of these and other transformations will expand the chemical space accessible from this starting material.

Modification of the Aromatic Ring: Electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the phenyl ring, further diversifying the range of possible derivatives.

Synthesis of Heterocyclic Compounds: The α-hydroxy ketone moiety can be a precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry.

A critical aspect of this research will be to evaluate the chemical and biological profiles of the newly synthesized derivatives. Given that α-hydroxy ketones are found in compounds with antidepressant, HIV-protease inhibitor, and antitumor activities, the derivatives of this compound represent a promising area for drug discovery. ebi.ac.uk

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Oxidation | Oxidizing agents | Diketones, Carboxylic acids |

| Esterification | Carboxylic acids or acyl chlorides | Esters |

| Condensation | Aldehydes or ketones | Chalcone-like structures nih.govresearchgate.net |

| Reduction | Reducing agents (e.g., NaBH₄) | Diols ebi.ac.uk |

| Etherification | Alkyl halides, base | Ethers |

Discovery of Undiscovered Non-Medicinal Applications

While the potential medicinal applications of this compound and its derivatives are significant, there is also considerable scope for discovering novel non-medicinal uses. Aromatic and α-hydroxy ketones are important classes of compounds with diverse applications in the chemical industry. ebi.ac.uktaylorandfrancis.com

Potential areas for exploration include:

Fine Chemicals and Intermediates: The compound can serve as a valuable intermediate for the synthesis of flavonoids, coumarins, and quinones. taylorandfrancis.com

Polymer Chemistry: Related α-hydroxy acids are used in the creation of biodegradable polymers. wikipedia.org The potential of this compound as a monomer or additive in polymer synthesis is an area worthy of investigation.

Photoinitiators: Aromatic α-hydroxy ketones are widely used as photoinitiators in polymerization processes. google.com The photochemical properties of this compound could be investigated for such applications.

Flavoring Agents: The presence of the methoxyphenyl group suggests that the compound or its derivatives could have interesting organoleptic properties, making them potential candidates for use as flavoring agents. evitachem.com

The exploration of these and other non-medicinal applications could lead to the development of new commercial products and technologies based on this versatile chemical compound.

常见问题

Q. What are the common synthetic routes for 2-Hydroxy-1-(3-methoxyphenyl)ethan-1-one?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Condensation Reactions : Reacting sodium sulfinate salts with brominated acetophenone derivatives in ethanol under reflux conditions, as demonstrated in sulfone derivative syntheses . Yield optimization requires careful stoichiometric control (e.g., 84% yield achieved with 2-bromo-3′-methoxyacetophenone) .

- Oxidation of α-Hydroxy Ketones : Selective Cu(I)-catalyzed oxidation of α-hydroxy ketones using a CuCl/4,4′-dimethoxy-2,2′-bipyridine system in acetonitrile/water. This method yields α-keto aldehydes (e.g., 74% yield for this compound oxidation) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (300 MHz, CDCl₃ or MeOH-d₄) confirm structure via characteristic peaks (e.g., δ 7.47–7.43 ppm for aromatic protons, δ 198.4 ppm for ketone carbon) .

- IR Spectroscopy : Key absorptions include O–H stretches (~3400 cm⁻¹) and carbonyl stretches (~1687 cm⁻¹) .

- Elemental Analysis : Validates purity (e.g., C: 62.70%, H: 5.18% for dimer-form oxidation products) .

Advanced Research Questions

Q. How can Cu(I)-catalyzed oxidation conditions be optimized for converting α-hydroxy ketones to α-keto aldehydes?

- Methodological Answer :

- Catalyst Loading : A 5 mol% CuCl with 10 mol% bipyridine ligand maximizes efficiency while minimizing side reactions .

- Solvent System : Acetonitrile/water (4:1) enhances solubility and stabilizes intermediates.

- Temperature : Reflux conditions (80°C) ensure complete conversion within 24 hours .

- Yield Limitation : Steric hindrance from substituents (e.g., 3-methoxy groups) may reduce yields; iterative purification (e.g., silica chromatography) is critical .

Q. What challenges arise in crystallographic refinement of sulfone derivatives of this compound?

- Methodological Answer :

- Hydrogen Bonding : Hydrogen atoms on methyl/methylene groups require geometric positioning (C–H = 0.96–0.97 Å) and thermal parameter constraints (Uiso(H) = 1.2–1.5Ueq(C)) .

- Crystal Packing : Triclinic systems (space group P1) with large unit cells (e.g., a = 7.1290 Å, b = 9.6101 Å) demand high-resolution data (MoKα radiation, λ = 0.71073 Å) for accurate refinement .

- Software Tools : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are widely used despite newer alternatives .

Q. How can researchers resolve discrepancies in reported NMR data for this compound derivatives?

- Methodological Answer :

- Solvent Effects : Compare data in CDCl₃ vs. MeOH-d₄; ketone carbon shifts vary by ~3 ppm due to hydrogen bonding .

- Purity Verification : Use TLC monitoring during synthesis and recrystallization (e.g., ethanol recrystallization in sulfone syntheses) .

- Isomer Identification : For trifluoro derivatives, distinguish E/Z oxime isomers via NOE experiments or X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。